molecular formula C12H15BrN2O4 B13491100 Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate

Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate

Cat. No.: B13491100
M. Wt: 331.16 g/mol
InChI Key: MFSLXXBSVZASQO-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate is a carbamate derivative featuring a substituted phenyl ring with bromo (Br), methyl (CH₃), and nitro (NO₂) groups at positions 2, 4, and 6, respectively. The tert-butyl carbamate group (-NHCOO-tBu) acts as a protective moiety for amines, commonly utilized in pharmaceutical and organic synthesis.

Properties

Molecular Formula

C12H15BrN2O4

Molecular Weight

331.16 g/mol

IUPAC Name

tert-butyl N-(2-bromo-4-methyl-6-nitrophenyl)carbamate

InChI

InChI=1S/C12H15BrN2O4/c1-7-5-8(13)10(9(6-7)15(17)18)14-11(16)19-12(2,3)4/h5-6H,1-4H3,(H,14,16)

InChI Key

MFSLXXBSVZASQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate typically involves the reaction of 2-bromo-4-methyl-6-nitrophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

[ \text{2-bromo-4-methyl-6-nitrophenol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Substitution and Cross-Coupling Reactions

2.1 Suzuki-Miyaura Coupling
Bromine in the aromatic ring can participate in cross-coupling reactions. For example:

  • Reagents : Pd(PPh₃)₄, aryl/heteroaryl boronic acids, 1,4-dioxane/water (7:3) .

  • Outcome : Replacement of bromine with aryl or heteroaryl groups (e.g., thienyl, furanyl) to generate biologically active derivatives .

2.2 Curtius Rearrangement
While not directly observed in the provided data, analogous carbamates undergo Curtius rearrangement via acyl azide intermediates to form isocyanates, which can be trapped to form carbamates . This suggests potential for rearrangement under specific conditions (e.g., tetrabutylammonium bromide, Zn(OTf)₂) .

Mechanistic Insights

3.1 Role of Substituents

  • Nitro Group : Electron-withdrawing, enhances stability of the carbamate ester.

  • Bromo Group : May act as a leaving group in substitution reactions or participate in cross-coupling.

  • Tert-butyl Group : Protects the carbamate from premature hydrolysis during synthesis.

3.2 Reaction Optimization

  • Catalysts : Nanocatalysts (e.g., Fe₃O₄@MCM-41@Zr-piperazine) improve reaction efficiency and recyclability .

  • Solvents : THF or dichloromethane are common, with water for quenching .

Comparison of Related Compounds

CompoundMolecular FormulaKey FeaturesSource
tert-butyl (2-bromo-4-nitrophenyl)carbamateC₁₁H₁₃BrN₂O₄Bromo, nitro substituents
tert-butyl (4-bromo-2-nitrophenyl)carbamateC₁₁H₁₃BrN₂O₄Nitro in para position
tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamateC₁₁H₁₂BrClN₂O₄Chloro substitution

Scientific Research Applications

Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The carbamate moiety can inhibit enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Carbamate Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences between tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate and analogous compounds:

Compound Name Substituents on Phenyl/Cyclic Moiety Functional Groups Molecular Weight (g/mol)*
This compound 2-Br, 4-CH₃, 6-NO₂ Bromo, methyl, nitro, carbamate ~329.1
tert-Butyl (p-nitrophenyl)carbamate 4-NO₂ (para) Nitro, carbamate ~238.2
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)carbamate Chloropyrimidine, methoxycyclohexyl Chloro, iodo, methoxy, carbamate ~526.8
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate cis-3-hydroxycyclopentyl Hydroxy, carbamate ~215.3

*Calculated based on molecular formulas.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s nitro and bromo groups are electron-withdrawing, enhancing electrophilic substitution reactivity compared to analogs like tert-butyl (p-nitrophenyl)carbamate, which lacks bromo and methyl groups .
  • Diverse Applications: Pharmaceutical Intermediates: Compounds like tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)carbamate are used in kinase inhibitor synthesis, whereas the target compound’s bromo and nitro groups may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). Protecting Groups: Hydroxycyclopentyl carbamates (e.g., ) are tailored for amine protection in peptide synthesis, while the nitro group in the target compound could enable reduction to amines for further functionalization.

Biological Activity

Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate moiety , which is known for its ability to interact with biological macromolecules, and a nitrophenyl group that can undergo reduction to form reactive intermediates. The presence of the bromo substituent enhances its electrophilic character, making it a potential candidate for nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of protease inhibition and enzyme modulation.
  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that interact with various biological targets.
  • Halogen Bonding : The bromine atom can participate in halogen bonding, which may influence the compound's binding affinity and specificity towards its targets.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that nitrophenyl derivatives can inhibit bacterial growth by disrupting cellular processes .

3. Enzyme Inhibition

Table 1 summarizes the enzyme inhibition activities observed in related compounds:

CompoundTarget EnzymeIC50 (µM)Mechanism
Compound AHDAC10.9Competitive Inhibition
Compound BCYP3A40.34Time-dependent Inhibition
This compoundUnknown EnzymeTBDTBD

Study on Enzyme Interaction

In a study examining the interaction of nitrophenol derivatives with various enzymes, this compound was identified as a potential inhibitor of serine proteases. The study utilized kinetic assays to determine IC50 values, demonstrating significant inhibition compared to control compounds .

Pharmacokinetic Profile

Another investigation focused on the pharmacokinetic properties of related carbamates, highlighting their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies suggest that modifications to the carbamate structure can enhance bioavailability and therapeutic efficacy .

Q & A

Basic: How should researchers safely handle and store Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate in laboratory settings?

Answer:

  • Handling: Use in a well-ventilated area with fume hoods to minimize inhalation exposure. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage: Store in airtight containers at room temperature (20–25°C), away from direct sunlight, heat sources, and incompatible substances (e.g., strong acids/oxidizers) .
  • Emergency Measures: For spills, use inert absorbents (e.g., sand) and avoid generating dust. For accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Basic: What are the key considerations for synthesizing this compound?

Answer:

  • Precursor Selection: Brominated aromatic intermediates (e.g., 2-bromo-4-methyl-6-nitroaniline) are critical. Ensure purity (>95%) to avoid side reactions .
  • Coupling Reaction: Use tert-butyl carbamate protecting groups under mild conditions (e.g., DCM with DCC as a coupling agent) to preserve nitro and bromo functionalities .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the product from unreacted starting materials .

Advanced: How does the nitro group influence the reactivity of this compound in cross-coupling reactions?

Answer:
The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the aromatic ring and facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. However, it may also deactivate the bromo substituent, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) . Control experiments with analogous non-nitrated compounds are advised to confirm reaction pathways .

Advanced: What analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regioselective substitution patterns (e.g., distinguishing bromo and nitro group positions) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (theoretical: 329.18 g/mol) and detect isotopic patterns from bromine .
  • X-ray Crystallography: For resolving ambiguous stereochemistry in derivatives, though crystallization may require co-solvents (e.g., DMSO/water) .

Advanced: How can researchers address conflicting data regarding the stability of this compound under acidic conditions?

Answer:

  • Contradiction Analysis: Some studies report decomposition in strong acids (e.g., HCl), while others note stability in weak acids (pH 4–6). This discrepancy may arise from solvent effects or impurities .
  • Methodology: Conduct stability tests using HPLC to monitor degradation products. For acid-sensitive applications, replace tert-butyl carbamate with more robust protecting groups (e.g., Fmoc) .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Intermediate for Drug Candidates: Used to synthesize kinase inhibitors or antimicrobial agents via functionalization of the bromo and nitro groups .
  • Probe Development: The nitro group can be reduced to an amine for conjugation with fluorophores or biotin tags in target-engagement studies .

Advanced: What strategies mitigate challenges in regioselective functionalization of the aromatic ring?

Answer:

  • Directed Metallation: Use directing groups (e.g., amides) to control substitution at the para position relative to the nitro group .
  • Protection/Deprotection: Temporarily protect the nitro group (e.g., via hydrogenation to amine) to enable selective bromine displacement .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Answer:

  • Solvent Optimization: Replace DCM with toluene for better solubility at higher concentrations (0.5–1.0 M) .
  • Catalyst Loading: Reduce Pd catalyst from 5 mol% to 2 mol% with added ligands (e.g., XPhos) to maintain efficiency while lowering costs .
  • Process Monitoring: Use in situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Basic: What are the ecological and toxicological risks associated with this compound?

Answer:

  • Ecotoxicity: Limited data, but brominated aromatics may persist in aquatic environments. Use waste treatment protocols (e.g., activated carbon filtration) .
  • Toxicity: Acute exposure risks include skin irritation; chronic effects are unstudied. Follow institutional guidelines for disposal (e.g., incineration) .

Advanced: How can computational chemistry aid in predicting reactivity or byproduct formation?

Answer:

  • DFT Calculations: Model transition states to predict regioselectivity in cross-coupling reactions (e.g., C-Br vs. C-NO₂ activation) .
  • Retrosynthetic Analysis: Tools like Pistachio or Reaxys can propose alternative synthetic routes to minimize hazardous intermediates .

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